![molecular formula C14H17Cl2N3O2 B047650 (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride CAS No. 114788-05-5](/img/structure/B47650.png)

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[4,5-c]pyridine derivatives, such as "(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride", are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of imidazo[4,5-c]pyridine is present in numerous compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves multistep reactions, including Pictet-Spengler reactions for constructing the imidazo[4,5-c]pyridine core. For example, Klutchko et al. (1991) described the synthesis of new derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) through the Pictet-Spengler reaction of N_im-substituted histidines (Klutchko et al., 1991).

Aplicaciones Científicas De Investigación

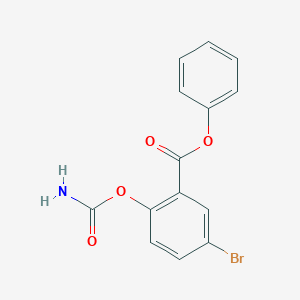

Synthesis and Reactivity

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride and its derivatives have been a focal point in synthetic chemistry due to their utility in constructing complex molecular architectures. For instance, the functionalization reactions of certain pyrazole-carboxylic acids with 2,3-diaminopyridine have yielded significant derivatives, including 3H-imidazo[4,5-b]pyridine derivatives, elucidating the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005). Moreover, the synthesis of spinacines, derivatives of the naturally occurring amino acid (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, has been reported, showcasing the compound’s role in creating various amide, ester, and alkyl derivatives (Klutchko, Hodges, Blankley, & Colbry, 1991).

Pharmaceutical Relevance

In the pharmaceutical domain, the compound’s derivatives have been explored for their potential therapeutic applications. Notably, a series of conformationally restricted fused imidazole derivatives, involving 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, have been synthesized and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds show potential for treating conditions like irritable bowel syndrome (IBS) and symptoms associated with cancer chemotherapy (Ohta et al., 1996). Similarly, derivatives such as 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as inhibitors of VEGFR-2 kinase, potentially contributing to cancer treatment strategies (Han et al., 2012).

Propiedades

IUPAC Name |

(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXAZXLREDQKKH-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560575 |

Source

|

| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride | |

CAS RN |

114788-05-5 |

Source

|

| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)